molecular formula C18H13BrN4OS B2495017 3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243028-60-5

3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2495017
CAS No.: 1243028-60-5
M. Wt: 413.29
InChI Key: FETFRXSLZYUVPG-UHFFFAOYSA-N
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Description

3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C18H13BrN4OS and its molecular weight is 413.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis and Structural Analysis : The compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a related chemical structure, was synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture. This synthesis showcases the compound's potential in forming structurally complex heterocycles, which could be of interest in various chemical research applications (Hwang, Tu, Wang, & Lee, 2006).

Reactivity and Derivative Formation : Another study demonstrated the reactivity of 6-benzyl-3-(arylmethylidenehydrazino)-as-triazin-5(4H)-ones towards regioselective cyclization, leading to the formation of s-triazolo[4,3-b]-as-triazin-7(8H)-ones. This indicates the potential for generating diverse derivatives from similar core structures, which can be useful in the development of new materials or pharmacophores (Shawali & Gomha, 2002).

Potential Biological Applications

Antimicrobial Activity : A study on the synthesis of new pyrazoline and pyrazole derivatives, including structures related to the compound , revealed significant antibacterial and antifungal activities. This suggests the potential of such compounds in the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Hassan, 2013).

Anticonvulsant Activity : Research into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This indicates that derivatives of the compound could be explored for their potential in treating epilepsy or other seizure-related disorders (Kelley et al., 1995).

Properties

IUPAC Name

3-benzylsulfanyl-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4OS/c19-14-6-8-15(9-7-14)22-10-11-23-16(17(22)24)20-21-18(23)25-12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFRXSLZYUVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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